

An In-depth Technical Guide to the Physicochemical Properties of Capensinidin Chloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Capensinidin chloride, a naturally occurring anthocyanidin, presents a subject of interest for its potential bioactive properties. As a member of the flavonoid family, its physicochemical characteristics are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of **Capensinidin** chloride, details relevant experimental protocols for their determination, and explores potential biological signaling pathways based on the activity of structurally related compounds. All quantitative data is summarized for clarity, and conceptual workflows are visualized using Graphviz diagrams.

Introduction

Capensinidin chloride is an O-methylated anthocyanidin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many plants.[1][2] It is structurally a 5-methoxy analog of malvidin and has been identified in plants such as Plumbago capensis.[1] Like other anthocyanidins, Capensinidin chloride is a water-soluble, blue-red plant dye.[1] Its potential as a bioactive compound necessitates a thorough understanding of its fundamental chemical and physical properties. This document serves as a technical resource for researchers engaged in the study and development of flavonoid-based therapeutics.



Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems. While extensive experimental data for **Capensinidin** chloride is not readily available in the public domain, this section compiles the known information, including computed data from reliable chemical databases.

General Properties

A summary of the general properties of **Capensinidin** chloride is presented in Table 1.

Property	Value	Source
Chemical Name	Capensinidin Chloride	[1]
Systematic IUPAC Name	3,7-Dihydroxy-2-(4-hydroxy- 3,5-dimethoxyphenyl)-5- methoxychromenylium chloride	[3]
Synonyms	Capensinidine, 3,7-Dihydroxy- 2-(4-hydroxy-3,5- dimethoxyphenyl)-5- methoxychromenylium Chloride	[1][3]
CAS Number	19077-85-1	[1]
Appearance	Blue-red plant dye	[1]

Structural and Molecular Data

The molecular structure and key computed molecular properties are detailed in Table 2.



Property	Value	Source
Molecular Formula	C18H17ClO7	[3][4]
Molecular Weight	380.78 g/mol	[3][4]
Exact Mass	380.0662806 Da	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	7	[3]
Topological Polar Surface Area	89.4 Ų	[3][5]

Solubility

Capensinidin chloride is described as being water-soluble.[1] However, specific quantitative solubility data in various solvents is not currently available. For reference, other anthocyanidins like cyanidin chloride exhibit solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and are sparingly soluble in aqueous buffers.

Melting Point

An experimental melting point for **Capensinidin** chloride has not been identified in the reviewed literature.

pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and biological activity. An experimental pKa for **Capensinidin** chloride is not currently documented.

Spectral Data

Detailed experimental spectral data for **Capensinidin** chloride, including UV-Vis, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, are not widely available. The following sections describe the expected spectral characteristics based on its chemical structure and data from related compounds.



- UV-Visible Spectroscopy: Based on its flavonoid structure, Capensinidin chloride is expected to exhibit strong absorption in the UV-visible region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of flavonoids like **Capensinidin** chloride.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility Determination

A shake-flask method can be employed to determine the solubility in various solvents (e.g., water, ethanol, DMSO). An excess amount of **Capensinidin** chloride is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

pKa Determination by UV-Vis Spectrophotometry

The pKa can be determined by monitoring the change in the UV-Vis absorption spectrum as a function of pH. A series of buffer solutions with a range of pH values are prepared. A stock solution of **Capensinidin** chloride is added to each buffer, and the UV-Vis spectrum is recorded. The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.



Spectroscopic Analysis

- UV-Visible Spectroscopy: A solution of Capensinidin chloride in a suitable solvent (e.g., methanol) is prepared, and the absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a range of 200-800 nm, to identify the wavelengths of maximum absorbance (λmax).
- NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Spectra are acquired on a high-field NMR spectrometer.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can be used to determine the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) provides fragmentation patterns for structural confirmation.

Potential Biological Signaling Pathways

While specific studies on the signaling pathways modulated by **Capensinidin** chloride are lacking, the well-documented activities of other anthocyanins provide a strong basis for hypothesizing its potential biological effects. Anthocyanins are known to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

The NF-kB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. [9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Anthocyanins have been shown to inhibit this pathway by preventing the degradation of IκB.[6]

Caption: Hypothesized inhibition of the NF-kB signaling pathway by **Capensinidin** chloride.

The MAPK Signaling Pathway



The MAPK signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][10] Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in various diseases, including cancer. Anthocyanins have been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[10]

Caption: Hypothesized modulation of the MAPK signaling pathway by **Capensinidin** chloride.

Conclusion

Capensinidin chloride is a flavonoid with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While direct experimental evidence for its biological activity is limited, the known effects of related anthocyanins on key signaling pathways like NF-κB and MAPK suggest promising avenues for future research. A thorough understanding of its physicochemical properties will be paramount in unlocking the full therapeutic potential of this natural compound.

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